2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-chloro-4-fluorophenyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 2-butoxyphenyl group and at position 4 with a sulfanyl bridge linked to an acetamide moiety. The acetamide is further functionalized with a 2-chloro-4-fluorophenyl group, contributing to its unique electronic and steric properties. Its molecular formula is C24H22ClFN4O2S, with a molecular weight of ~480.0 g/mol (estimated based on analogs in ).
Properties
IUPAC Name |
2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4O2S/c1-2-3-12-32-22-7-5-4-6-17(22)20-14-21-24(27-10-11-30(21)29-20)33-15-23(31)28-19-9-8-16(26)13-18(19)25/h4-11,13-14H,2-3,12,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHDDUJGEHFCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-chloro-4-fluorophenyl)acetamide is a synthetic organic molecule that has drawn attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a complex molecular structure characterized by:
- Pyrazolo[1,5-a]pyrazine core : This heterocyclic structure is known for its diverse biological activities.
- Sulfanyl group : This functional group often contributes to antimicrobial properties.
- Acetamide moiety : This group can enhance the compound's interaction with various biological targets.
The molecular formula for this compound is , with a molecular weight of approximately 474.6 g/mol.
Antimicrobial Properties
Research indicates that compounds containing the sulfanyl group can exhibit antimicrobial activity. For instance, studies have shown that similar pyrazolo derivatives possess significant antibacterial and antifungal effects, suggesting that 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-chloro-4-fluorophenyl)acetamide could be evaluated for its efficacy against various pathogens .
Kinase Inhibition
The pyrazolo[1,5-a]pyrazine framework is often associated with kinase inhibition. Kinases are crucial in regulating numerous cellular processes, making them attractive targets for cancer therapy. Preliminary investigations suggest that this compound may inhibit specific kinases involved in tumor growth and proliferation .
Case Studies
- Inhibition of Tyrosinase : A related study evaluated the inhibitory effects of various pyrazole derivatives on Agaricus bisporus tyrosinase (AbTYR). Compounds similar to our target exhibited IC50 values indicating potent inhibition without cytotoxicity . This suggests that our compound may also possess similar inhibitory properties.
- Anticancer Activity : Another study indicated that pyrazole derivatives have shown promising anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. The structural similarity of our compound to these derivatives warrants further investigation into its anticancer potential .
Pharmacological Mechanisms
The potential mechanisms through which 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-chloro-4-fluorophenyl)acetamide may exert its biological effects include:
- Enzyme Inhibition : The compound could act as a competitive inhibitor of key enzymes like tyrosinase and various kinases.
- Receptor Modulation : It may interact with adenosine receptors, impacting pathways involved in cancer and cardiovascular diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-{[9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide | Structure | Enhanced anti-cancer activity |
| N-(4-acetylphenyl)-2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Structure | Focus on acetophenone derivatives |
| 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Structure | Different heterocyclic system |
Comparison with Similar Compounds
Key Structural Features :
- Pyrazolo[1,5-a]pyrazine core: A fused bicyclic heteroaromatic system known for pharmacological relevance.
- 2-Butoxyphenyl substituent : A lipophilic alkoxy group that may enhance membrane permeability.
- 2-Chloro-4-fluorophenyl acetamide : Halogen substituents likely improve target binding and metabolic stability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences between the target compound and key analogs:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s 2-butoxyphenyl group increases logP (~3.5) compared to methoxy (logP ~2.8) or methylphenyl (logP ~2.5) analogs, suggesting better membrane permeability .
- Solubility : Fluorine and chlorine atoms may reduce aqueous solubility, necessitating formulation optimization.
- Metabolic Stability : Dual halogenation likely slows hepatic degradation, as seen in and for related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
